3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine
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Overview
Description
3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including nitro, amine, and benzodioxole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the key amine bonds in the molecule . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate . The starting materials usually include brominated benzodioxole derivatives and various amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines, using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions include amine derivatives, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, it may inhibit the polymerization of tubulin, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)benzene: Shares the benzodioxole and nitro functional groups but differs in the substitution pattern.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole moiety but has a different core structure and functional groups.
Uniqueness
3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine is unique due to its combination of multiple functional groups and its potential for diverse chemical reactivity and biological activity. Its structural complexity allows for a wide range of applications in various scientific fields.
Properties
IUPAC Name |
3-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]-4,6-dinitro-1-N-(4-octoxyphenyl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N5O7/c1-2-3-4-5-6-9-18-44-26-15-13-25(14-16-26)36-29-20-30(32(39(42)43)21-31(29)38(40)41)37-28-11-8-7-10-27(28)35-22-24-12-17-33-34(19-24)46-23-45-33/h7-8,10-17,19-22,36-37H,2-6,9,18,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSZOUVEUUNIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3N=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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